Tocopherols

Description

Structure

3D Structure

Properties

IUPAC Name |

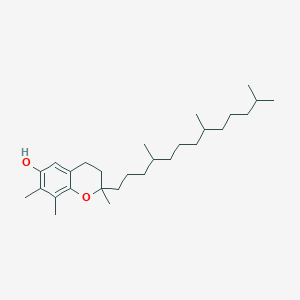

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDXNHFTDJVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044075 | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7616-22-0, 1406-66-2 | |

| Record name | DL-γ-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7616-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007616220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocopherols | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECY0XG64DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the different forms of tocopherols and their structures

An In-depth Technical Guide to the Forms and Structures of Tocopherols

Introduction

This compound are a class of lipid-soluble phenolic compounds that exhibit vitamin E activity, an essential nutrient for humans.[1] These molecules are synthesized exclusively by photosynthetic organisms, including plants and algae.[2][3] Structurally, all this compound consist of a chromanol ring and a long, saturated phytyl tail, which allows for their incorporation into biological membranes.[4][5] Their primary biological role is to act as antioxidants, protecting cell membranes from oxidative damage by scavenging free radicals.[4] The term "vitamin E" encompasses eight different forms: four this compound and four tocotrienols. This guide focuses on the four forms of this compound—alpha (α), beta (β), gamma (γ), and delta (δ)—detailing their distinct structures, properties, analytical methodologies, and roles in cellular signaling.

Structural Classification of this compound

The fundamental structure of a tocopherol includes a chromanol head with a hydroxyl group and a 16-carbon saturated phytyl tail.[1][6] The hydroxyl group on the chromanol ring is responsible for the antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.[4][7] The four forms of tocopherol are distinguished by the number and position of methyl groups (–CH₃) attached to the chromanol ring.[4][6]

-

α-Tocopherol: Contains three methyl groups at the 5, 7, and 8 positions of the chromanol ring.[6][7]

-

β-Tocopherol: Contains two methyl groups at the 5 and 8 positions.[8]

-

γ-Tocopherol: Contains two methyl groups at the 7 and 8 positions.[7]

-

δ-Tocopherol: Contains a single methyl group at the 8 position.[9][10]

Naturally occurring this compound have three stereocenters at the 2, 4', and 8' positions of the molecule, resulting in eight possible stereoisomers.[4][11] The most biologically active form is RRR-α-tocopherol, which is the primary natural form.[4]

Quantitative Data Summary

The different methylation patterns result in slight variations in the molecular formula and weight among the tocopherol forms. These properties are summarized in the table below.

| Tocopherol Form | Methyl Group Positions | Molecular Formula | Molar Mass ( g/mol ) |

| α-Tocopherol | 5, 7, 8 | C₂₉H₅₀O₂ | 430.71 |

| β-Tocopherol | 5, 8 | C₂₈H₄₈O₂ | 416.68[12][13] |

| γ-Tocopherol | 7, 8 | C₂₈H₄₈O₂ | 416.68[7][14][15] |

| δ-Tocopherol | 8 | C₂₇H₄₆O₂ | 402.65[9][16] |

Analytical Methodologies

The identification and quantification of tocopherol isomers in various matrices, such as vegetable oils, supplements, and biological samples, are predominantly performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.[17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for tocopherol analysis due to its robustness and the stability of tocols under HPLC conditions.[17] Both normal-phase (NP) and reversed-phase (RP) chromatography are utilized.

4.1.1 Normal-Phase HPLC (NP-HPLC)

NP-HPLC provides excellent separation of all four tocopherol isomers.[17]

-

Sample Preparation: Samples are typically extracted into a non-polar solvent like hexane. For many samples, direct injection of the extract is possible without a saponification step, as neutral lipids do not interfere with the separation.

-

Stationary Phase: A silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[19]

-

Mobile Phase: An isocratic mobile phase consisting of a non-polar solvent with a polar modifier is employed. A common mobile phase is n-hexane with a small percentage of an alcohol like 2-propanol (0.5-1% v/v) or an ether like 1,4-dioxane (3-5% v/v).[17]

-

Flow Rate: Typically around 1.0 - 3.0 mL/min.[19]

-

Detection: Fluorescence detection (FLD) is highly sensitive and specific for this compound (Excitation: ~290-294 nm, Emission: ~327-338 nm).[17][20] UV detection at ~290-297 nm is also used.[17][21]

-

Elution Order: The typical elution order in NP-HPLC is α-tocopherol < β-tocopherol < γ-tocopherol < δ-tocopherol.[17]

4.1.2 Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is often used for simultaneous analysis of this compound with other fat-soluble vitamins. However, it typically cannot separate the β and γ isomers.[17][22]

-

Sample Preparation: Alkaline hydrolysis (saponification) is often required to remove interfering saponifiable lipids, such as triacylglycerols.[17] Care must be taken to prevent oxidation of the this compound during this step.

-

Stationary Phase: A C18-bonded silica column is most common.[17]

-

Mobile Phase: A polar mobile phase, such as methanol/water (e.g., 99:1, v/v) or methanol/acetonitrile mixtures, is used.[17][20]

-

Detection: FLD and UV detection are used, with similar wavelengths as in NP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, allowing for the simultaneous determination of all eight vitamin E isomers (this compound and tocotrienols).[18][23]

-

Sample Preparation: A simple ultrasonic extraction with a solvent like methanol can be used to isolate this compound from an oil matrix.[18][24] For some applications, derivatization of the hydroxyl group to a more volatile trimethylsilyl (TMS) ether is performed to improve chromatographic peak shape and thermal stability.[25] However, methods exist that do not require derivatization.[18]

-

Column: A low-polarity capillary column, such as a VF-5MS (30 m × 0.25 mm, 0.25 μm), is typically used.[23]

-

Carrier Gas: Helium is the standard carrier gas.

-

Temperature Program: A temperature gradient is used to separate the isomers. For example, starting at an initial oven temperature and ramping up to a final temperature to elute all compounds.

-

Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[23] Characteristic ions are monitored for each tocopherol isomer.

Biological Signaling Pathways

Beyond their well-established role as antioxidants, this compound, particularly α-tocopherol, are known to modulate specific cell signaling pathways and regulate gene expression.[26][27] These non-antioxidant functions are critical to their overall biological effects.

α-Tocopherol modulates two principal signaling pathways: the Protein Kinase C (PKC) pathway and the Phosphatidylinositol 3-kinase (PI3K) pathway.[26][28]

-

Protein Kinase C (PKC) Inhibition: α-Tocopherol inhibits the activity of PKC.[29] This inhibition is significant because PKC is a key enzyme involved in signal transduction pathways that regulate cell proliferation and differentiation. By inhibiting PKC, α-tocopherol can influence downstream events, including platelet aggregation and the activation of NADPH oxidase, an enzyme involved in producing reactive oxygen species.[26]

-

Gene Regulation: The modulation of signaling pathways by α-tocopherol leads to changes in the expression of numerous genes.[26] For example, the inhibition of PKC can affect the activity of transcription factors like NF-κB and AP1.[28] Genes regulated by this compound are involved in various processes, including:

-

Lipid Metabolism and Uptake: Regulation of scavenger receptors like CD36 and SR-BI.[26]

-

Inflammation and Adhesion: Downregulation of adhesion molecules (e.g., E-selectin, ICAM-1) and inflammatory cytokines (e.g., IL-1β).[26]

-

Cell Cycle Control: Modulation of cyclins (D1, E) and other proteins involved in cell cycle progression.[26]

-

Conclusion

The four forms of tocopherol—alpha, beta, gamma, and delta—are structurally distinct vitamers of vitamin E, differentiated by the methylation pattern of their chromanol ring. This structural diversity influences their chemical properties and biological activities. While α-tocopherol is the most biologically active form, other isomers also contribute to the overall effects of vitamin E. The precise analysis and quantification of these forms are crucial for research in nutrition, medicine, and drug development, and are reliably achieved through advanced chromatographic techniques like HPLC and GC-MS. Furthermore, the expanding understanding of this compound' role in modulating critical cell signaling pathways highlights their importance beyond simple antioxidant functions, opening new avenues for therapeutic applications.

References

- 1. This compound | C28H48O2 | CID 14986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. skinident.world [skinident.world]

- 3. Tocotrienols: Vitamin E Beyond this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tocopherol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Beta-Tocopherol | C28H48O2 | CID 6857447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Delta-Tocopherol | C27H46O2 | CID 92094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 12. beta-Tocopherol [drugfuture.com]

- 13. β-Tocopherol - Wikipedia [en.wikipedia.org]

- 14. γ-Tocopherol [webbook.nist.gov]

- 15. scbt.com [scbt.com]

- 16. Page loading... [guidechem.com]

- 17. aocs.org [aocs.org]

- 18. Simultaneous determination of this compound and tocotrienols in vegetable oils by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. jafs.com.pl [jafs.com.pl]

- 22. ijpar.com [ijpar.com]

- 23. Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. scispec.co.th [scispec.co.th]

- 26. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Regulation of cell signalling by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Biological Functions of Alpha-Tocopherol versus Gamma-Tocopherol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a family of eight fat-soluble compounds, divided into two subgroups: tocopherols and tocotrienols, each with alpha (α), beta (β), gamma (γ), and delta (δ) isoforms. While α-tocopherol is the most abundant form of vitamin E in tissues and the form most commonly found in supplements, γ-tocopherol is the most prevalent form in the typical American diet.[1][2] For years, the biological significance of vitamin E was primarily attributed to the antioxidant properties of α-tocopherol. However, emerging research has unveiled distinct and crucial roles for γ-tocopherol, particularly in anti-inflammatory and cytoprotective pathways, that are not shared by its alpha counterpart. This technical guide provides an in-depth comparison of the biological functions of α-tocopherol and γ-tocopherol, focusing on their molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Core Biological Distinctions: Beyond Antioxidant Activity

While both α- and γ-tocopherol are potent lipid-soluble antioxidants, their functionalities diverge significantly, particularly in their interaction with reactive nitrogen species (RNS) and their modulation of inflammatory signaling pathways.

Antioxidant and Radical Scavenging Capabilities

Both this compound are effective chain-breaking antioxidants that protect cell membranes from lipid peroxidation.[3] However, a critical difference lies in their ability to neutralize RNS.

-

α-Tocopherol: Primarily scavenges reactive oxygen species (ROS), protecting lipids from peroxidation.[3]

-

γ-Tocopherol: Possesses a unique and superior ability to trap RNS, such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂).[4][5] This is due to the unsubstituted C-5 position on its chromanol ring, which allows for the formation of 5-nitro-γ-tocopherol (5-NγT), a stable adduct that effectively detoxifies these reactive species.[4] In contrast, the C-5 position of α-tocopherol is methylated, preventing this direct nitration reaction.[2]

Metabolism and Bioavailability

The preferential retention of α-tocopherol in the body is largely due to the hepatic α-tocopherol transfer protein (α-TTP), which has a higher affinity for α-tocopherol and incorporates it into lipoproteins for distribution to tissues.[6] γ-Tocopherol is more readily metabolized via cytochrome P450-initiated side-chain oxidation into metabolites such as γ-carboxyethyl-hydroxychroman (γ-CEHC), which itself exhibits biological activity.[2]

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative differences in the biological activities of α- and γ-tocopherol based on available in vitro and in vivo data.

| Biological Activity | α-Tocopherol | γ-Tocopherol | Reference(s) |

| Inhibition of Cyclooxygenase-2 (COX-2) Activity | No significant inhibition at physiological concentrations. | IC₅₀ of 4 µM in IL-1β-treated A549 cells and 7.5 µM in LPS-stimulated RAW264.7 macrophages. | [7][8] |

| Inhibition of 5-Lipoxygenase (5-LOX) Activity | Much higher IC₅₀. | IC₅₀ of 5-20 µM for leukotriene B₄ (LTB₄) inhibition in ionophore-stimulated neutrophils. | [9] |

| Inhibition of Prostaglandin E₂ (PGE₂) Production | 25% reduction at 50 µM in macrophages; no effect in epithelial cells. | Dose-dependent inhibition with an IC₅₀ of 4-7.5 µM. | [7][8] |

| Inhibition of Leukotriene B₄ (LTB₄) Production | Less potent. | More potent, with an IC₅₀ of 5-20 µM. | [9] |

| Protein Kinase C (PKC) α Activation | Antagonist; inhibits PKCα. | Agonist; increases PKCα activity. | [6][10] |

| NF-κB Activation | Can inhibit NF-κB. | Can inhibit NF-κB, with some studies suggesting a stronger effect. | [11] |

| JNK Phosphorylation | Inhibits JNK phosphorylation at 50 µM. | No effect on JNK phosphorylation. | [12] |

| Reactive Nitrogen Species (RNS) Trapping | Ineffective. | Efficiently traps RNS to form 5-nitro-γ-tocopherol. | [4][5] |

Signaling Pathways

The differential effects of α- and γ-tocopherol on cellular function are rooted in their distinct modulation of key signaling pathways.

Protein Kinase C (PKC) Signaling

Alpha- and gamma-tocopherol have opposing effects on Protein Kinase C alpha (PKCα), a critical regulator of numerous cellular processes, including inflammation and cell proliferation.[6]

-

α-Tocopherol acts as a PKCα antagonist , inhibiting its activation.[6][10] This inhibition is associated with the dephosphorylation of PKCα.[13]

-

γ-Tocopherol functions as a PKCα agonist , promoting its activation.[6][10]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Both this compound can inhibit NF-κB activation, albeit through potentially different mechanisms. They can limit the translocation of the p65 subunit of NF-κB to the nucleus.[11]

Experimental Protocols

Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

-

Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Biological sample (plasma, tissue homogenate)

Procedure:

-

To 100 µL of sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA solution.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 532 nm using a spectrophotometer.

-

Quantify MDA concentration using a standard curve prepared with the MDA standard.

Workflow Diagram:

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the simultaneous measurement of α- and γ-tocopherol in plasma.

Materials:

-

Hexane

-

Ethanol

-

Methanol

-

Internal standard (e.g., retinol acetate)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

To 200 µL of plasma, add 20 µL of internal standard.

-

Add 200 µL of water and 400 µL of ethanol to precipitate proteins.

-

Add 800 µL of hexane and vortex to extract the this compound.

-

Centrifuge to separate the layers and collect the upper hexane layer.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of methanol.

-

Inject 20 µL of the sample into the HPLC system.

-

Use a mobile phase gradient of acetonitrile and methanol.

-

Detect this compound using a fluorescence detector with excitation at 294 nm and emission at 330 nm.

-

Quantify based on the peak area relative to the internal standard.

Assessment of NF-κB Activation by Western Blotting of p65 Nuclear Translocation

This protocol determines the amount of the p65 subunit of NF-κB that has translocated to the nucleus, indicating activation.

Materials:

-

Cell lysis buffer for cytoplasmic and nuclear fractions

-

Protease and phosphatase inhibitor cocktails

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against NF-κB p65

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the desired stimuli and/or this compound.

-

Harvest cells and separate cytoplasmic and nuclear fractions using a commercial kit or standard protocol.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE on 40 µg of total protein per lane.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Image the blot and perform densitometry to quantify the amount of p65 in the nuclear fraction.

Conclusion

The biological functions of α-tocopherol and γ-tocopherol are distinct and complementary. While α-tocopherol is a potent scavenger of ROS and is preferentially retained in the body, γ-tocopherol exhibits superior anti-inflammatory properties, particularly through its ability to neutralize RNS and modulate key inflammatory pathways such as those involving COX-2 and 5-LOX. For researchers and drug development professionals, understanding these differences is paramount. The development of therapeutic strategies targeting oxidative stress and inflammation may benefit from considering the specific roles of each tocopherol isoform. Future research should continue to elucidate the intricate molecular mechanisms underlying their differential effects to fully harness their therapeutic potential.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. neuroreserve.com [neuroreserve.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gamma Tocopherol and Alpha Tocopherol - Life Extension [lifeextension.com]

- 6. Isoforms of Vitamin E Differentially Regulate PKC α and Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin E isoforms directly bind PKCα and differentially regulate activation of PKCα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Similarities and differences between alpha-tocopherol and gamma-tocopherol in amelioration of inflammation, oxidative stress and pre-fibrosis in hyperglycemia induced acute kidney inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. devtoolsdaily.com [devtoolsdaily.com]

- 13. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Mechanism of Tocopherol in Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical mechanisms by which tocopherols, the family of compounds known as vitamin E, inhibit lipid peroxidation. It details the core chain-breaking antioxidant activity, the kinetics of various tocopherol isomers, the synergistic relationship with other antioxidants, and the standard experimental protocols used to quantify this protective effect.

The Vicious Cycle of Lipid Peroxidation

Lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes, are highly susceptible to oxidation by free radicals.[1] This process, known as lipid peroxidation, is a self-propagating chain reaction that can lead to cellular damage, disruption of membrane integrity, and the formation of reactive secondary products. The mechanism is classically divided into three stages: initiation, propagation, and termination.[2]

-

Initiation: A reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts an allylic hydrogen atom from a lipid (LH), forming a carbon-centered lipid radical (L•).[2][3]

-

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[2][3] This highly reactive species can then abstract a hydrogen from a neighboring lipid molecule, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.[3]

-

Termination: The reaction ceases when two radical species react with each other to form a non-radical product.[2]

References

Natural sources and dietary intake of different tocopherol isomers

An In-depth Technical Guide on the Natural Sources and Dietary Intake of Different Tocopherol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, dietary intake, and analytical methodologies for different tocopherol isomers. It further delves into the distinct signaling pathways modulated by these isomers, offering valuable insights for research and development in nutrition, pharmacology, and medicine.

Natural Sources and Dietary Intake of Tocopherol Isomers

Vitamin E is a family of eight fat-soluble compounds, divided into two classes: tocopherols and tocotrienols. The this compound, which include alpha (α), beta (β), gamma (γ), and delta (δ) isomers, are the most well-known and are distinguished by the number and position of methyl groups on their chromanol ring. While α-tocopherol has the highest biological activity and is the form preferentially retained in the human body, other isomers, particularly γ-tocopherol, are more abundant in the diet and possess unique biological functions.[1][2][3]

The primary natural sources of this compound are vegetable oils, nuts, seeds, and leafy green vegetables.[1][4][5] The distribution and concentration of the different isomers vary significantly among these sources.

Data on Tocopherol Content in Natural Sources

The following tables summarize the quantitative data on the concentration of α-, β-, γ-, and δ-tocopherol in various food sources.

Table 1: Tocopherol Content in Vegetable Oils (mg/kg)

| Oil Type | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol | Total this compound | Reference(s) |

| Canola Oil | 120.3 ± 4.2 | - | 122.0 ± 7.9 | - | - | [6][7] |

| Sunflower Oil | 432.3 ± 86.6 | - | 92.3 ± 9.5 | - | - | [6][7] |

| Corn Oil | 173.0 ± 82.3 | - | 259.7 ± 43.8 | - | - | [6][7] |

| Soybean Oil | 71.3 ± 6.4 | - | 273.3 ± 11.1 | - | - | [6][7] |

| Refined Corn Oil | - | - | - | - | 815.80 | [8] |

| Refined Soybean Oil | - | - | - | - | 845.97 | [8] |

| Refined Sunflower Oil | - | - | - | - | 633.8 | [8] |

| Refined Rapeseed Oil | - | - | - | - | 505.67 | [8] |

| Crude Soybean Oil | - | - | - | - | 1328 | [8] |

| Crude Sunflower Oil | - | - | - | - | 737 | [8] |

| Crude Corn Oil | - | - | - | - | 1006.3 | [8] |

| Crude Rapeseed Oil | - | - | - | - | 822.8 | [8] |

| Grapeseed Oil | 121 - 829 | - | - | - | - | [9][10] |

| Peanut Oil | 121 - 829 | - | - | - | - | [9][10] |

| Extra-virgin Olive Oil | 121 - 829 | - | - | - | - | [9][10] |

| Linseed Oil | Not Detected | - | - | - | - | [9] |

Table 2: Tocopherol Content in Nuts and Seeds (mg/100g)

| Nut/Seed | α-Tocopherol | γ-Tocopherol | Reference(s) |

| Sunflower Seeds (dry roasted) | 26.10 ± 4.83 | 0.00 | [11] |

| Sunflower Seeds (oil-roasted) | 36.33 ± 2.24 | 0.46 ± 0.09 | [11] |

| Almonds | 25.63 | 0.67 | [12] |

| Hazelnuts | 15.03 | 0.03 | [12] |

| Pine Nuts | 9.33 | 0.17 | [12] |

| Peanuts | 8.33 | 5.95 | [12] |

| Pistachios | 2.86 | 22.1 | [11][13] |

| Pecans | 1.4 | 24.44 | [11][13] |

| Walnuts (English) | 0.7 | 20.83 | [11][13] |

| Black Walnuts | - | 28 | [11][13] |

| Flaxseed | 0.31 ± 0.01 | 19.95 ± 5.07 | [11] |

| Sesame Seeds | 0.25 | 28.09 | [11] |

Table 3: Tocopherol Content in Leafy Green Vegetables (µg/g Fresh Weight)

| Vegetable | α-Tocopherol | γ-Tocopherol | δ-Tocopherol | Reference(s) |

| Moringa | 87.7 | - | - | [14] |

| Spinach | 22.0 | - | - | [14] |

| Lettuce (various) | 25.1–30.1 | - | - | [14] |

| Toona sinensis | 133.6 | - | - | [15] |

| Pimpinella brachycarpa | - | - | - | [15] |

| Taraxacum mongolicum | - | - | - | [15] |

| Borage | - | Present | Present | [16] |

| Chard | - | Present | Present | [16] |

| Chicory | - | Present | Present | [16] |

Dietary Intake and Bioavailability

The typical American diet is richer in γ-tocopherol, primarily from the consumption of soybean and corn oils, whereas the European diet contains more α-tocopherol from olive and sunflower oils.[2][3][4] Despite higher dietary intake of γ-tocopherol in the US, plasma concentrations of α-tocopherol are significantly higher.[4] This is due to the preferential binding of α-tocopherol to the hepatic α-tocopherol transfer protein (α-TTP), which is responsible for incorporating it into lipoproteins for transport to other tissues.[17] The other tocopherol isomers are more readily metabolized and excreted.[17]

Experimental Protocols for Tocopherol Isomer Analysis

The accurate quantification of tocopherol isomers in various matrices is crucial for nutritional assessment and research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[17][18]

Sample Preparation

Effective extraction of this compound from the food matrix is a critical first step. The choice of method depends on the sample type.

-

Direct Dilution: For vegetable oils, a simple dilution in an organic solvent like n-hexane or 2-propanol is often sufficient.[9][16][19]

-

Solvent Extraction: For solid samples like nuts, seeds, and leafy greens, solvent extraction is employed. Common solvents include hexane, methanol, and ethanol.[9][20][21] The Soxhlet extraction method is also frequently used for oil extraction from seeds and nuts prior to tocopherol analysis.[20][21]

-

Saponification (Alkaline Hydrolysis): This method is used to remove interfering lipids (triglycerides) and is particularly useful for complex food matrices. It involves heating the sample with an alcoholic solution of potassium hydroxide (KOH).[17][20][21] Antioxidants like pyrogallol or ascorbic acid are often added to prevent tocopherol degradation during this process.[17]

HPLC Methodology

Both normal-phase (NP) and reversed-phase (RP) HPLC can be used for tocopherol analysis.

Normal-Phase HPLC (NP-HPLC):

-

Principle: NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It offers excellent separation of all four tocopherol isomers.[6][17]

-

Typical Parameters:

-

Column: Silica column (e.g., Spherisorb Silica-80, 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane with a polar modifier such as 2-propanol, tert-butyl methyl ether, or 1,4-dioxane. A common mobile phase is n-hexane:2-propanol (99:1 v/v).[6][17]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection: Fluorescence detection (FLD) is highly sensitive and selective, with excitation at ~290-296 nm and emission at ~325-330 nm.[17] UV detection at ~292-300 nm can also be used, particularly for samples with high tocopherol concentrations.[6]

-

Reversed-Phase HPLC (RP-HPLC):

-

Principle: RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. While it may not always separate β- and γ-tocopherol, it is a robust and widely used method.[15][17]

-

Typical Parameters:

-

Column: C18 column (e.g., Alltima C18, Kromasil C18).[4][22]

-

Mobile Phase: Mixtures of methanol, acetonitrile, and water are common. For example, acetonitrile:methanol (50:50 v/v) or a gradient of methanol and acetonitrile.[4][22]

-

Flow Rate: Typically 1.0 mL/min.[22]

-

Detection: Fluorescence detection (FLD) is preferred for its sensitivity.[22]

-

Quantification

Quantification is achieved by creating a calibration curve using certified standards of each tocopherol isomer. The peak areas of the isomers in the sample chromatogram are compared to the calibration curve to determine their concentrations.[20][23]

Signaling Pathways Modulated by Tocopherol Isomers

Beyond their well-established antioxidant functions, tocopherol isomers exhibit distinct non-antioxidant activities by modulating specific cellular signaling pathways.

α-Tocopherol and Protein Kinase C (PKC) Inhibition

α-Tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme involved in cell proliferation and differentiation.[24][25] This inhibition is specific to α-tocopherol and is not observed with β-tocopherol.[25] The mechanism involves the activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates PKC.[25]

γ-Tocopherol and Anti-Inflammatory Signaling

γ-Tocopherol and its metabolites have demonstrated potent anti-inflammatory effects, in some cases superior to α-tocopherol. It can modulate key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) activity and the modulation of the NF-κB and JNK signaling pathways.[11]

δ-Tocotrienol and Pro-Apoptotic Signaling in Cancer Cells

While this guide focuses on this compound, it is noteworthy that other vitamin E isomers, such as δ-tocotrienol, exhibit significant biological activity. In cancer research, δ-tocotrienol has been shown to induce apoptosis in breast cancer cells by upregulating the expression of TGF-β receptor II and activating the Fas and JNK signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the natural sources, dietary intake, and analytical methodologies for different tocopherol isomers. The presented data highlights the significant variation in isomer composition across different food groups. Furthermore, the elucidation of distinct signaling pathways modulated by individual tocopherol isomers underscores their diverse biological roles beyond their antioxidant capacity. This information is critical for researchers, scientists, and drug development professionals in advancing our understanding of vitamin E's impact on human health and disease. Future research should continue to explore the specific mechanisms of action of each isomer to fully harness their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Tocopherol Contents of Walnut Seed Oils Produced in Different European Countries Analyzed by HPLC-UV: A Comparative Study on the Basis of Geographical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Research Portal [scholarship.miami.edu]

- 9. mdpi.com [mdpi.com]

- 10. This compound and tocotrienols. A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin E: gamma-Tocopherol may have dangerous effect on cells - Xagena [xagena.it]

- 12. mdpi.com [mdpi.com]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. aocs.org [aocs.org]

- 16. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.ceu.es [dspace.ceu.es]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. scispace.com [scispace.com]

- 23. cambridge.org [cambridge.org]

- 24. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pro-apoptotic mechanisms of action of a novel vitamin E analog (alpha-TEA) and a naturally occurring form of vitamin E (delta-tocotrienol) in MDA-MB-435 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromanol Ring: The Epicenter of Tocopherol's Antioxidant Power

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, a crucial lipid-soluble antioxidant, encompasses a group of eight naturally occurring compounds: four tocopherols (α, β, γ, δ) and four tocotrienols. Their primary role in biological systems is to protect polyunsaturated fatty acids in cell membranes from oxidative damage. The antioxidant prowess of these molecules is intrinsically linked to the chemical properties of their chromanol ring. This technical guide provides an in-depth exploration of the chromanol ring's central role in the antioxidant activity of this compound, complete with quantitative data, detailed experimental protocols, and explanatory diagrams to illuminate the underlying mechanisms for researchers, scientists, and professionals in drug development.

The Core of Antioxidant Activity: The Chromanol Ring

The defining feature of all vitamin E isoforms is the chromanol ring, a bicyclic structure composed of a hydroxyl-bearing aromatic ring fused to a heterocyclic pyran ring. The antioxidant function of this compound is almost exclusively attributed to this moiety.

Mechanism of Action: Hydrogen Atom Donation

The primary mechanism by which the chromanol ring exerts its antioxidant effect is through the donation of a hydrogen atom from its phenolic hydroxyl group (-OH) at the C6 position to a lipid peroxyl radical (LOO•). This act of donation neutralizes the highly reactive peroxyl radical, thereby terminating the lipid peroxidation chain reaction. Upon donating the hydrogen atom, the tocopherol molecule is converted into a relatively stable tocopheroxyl radical.

The stability of this resulting radical is a key factor in the antioxidant efficacy of this compound. The unpaired electron on the oxygen atom is delocalized across the aromatic ring system, a resonance stabilization that makes the tocopheroxyl radical significantly less reactive than the initial peroxyl radical.[1] This prevents the propagation of the oxidative chain reaction.

Structure-Activity Relationship: The Influence of Methyl Groups

The antioxidant activity of the different tocopherol isoforms is modulated by the number and position of methyl groups on the chromanol ring.[2] The four tocopherol isoforms differ in their methylation pattern:

-

α-tocopherol: Trimethylated (at positions 5, 7, and 8)

-

β-tocopherol: Dimethylated (at positions 5 and 8)

-

γ-tocopherol: Dimethylated (at positions 7 and 8)

-

δ-tocopherol: Monomethylated (at position 8)

Generally, increased methylation of the chromanol ring enhances the electron-donating ability of the phenolic hydroxyl group, thereby increasing the rate of reaction with free radicals.[3] This is reflected in the in vitro antioxidant activity, which often follows the order α > β > γ > δ.[4] However, the overall antioxidant efficacy can be influenced by the specific reaction environment and the type of free radical involved.[3] Some studies suggest that γ-tocopherol may be more effective at trapping reactive nitrogen species.[2]

Quantitative Analysis of Tocopherol Antioxidant Activity

The antioxidant activities of the different tocopherol and tocotrienol isoforms have been quantified using various assays. The following tables summarize key quantitative data from comparative studies.

Table 1: Reaction Rate Constants of Tocopherol Isoforms with Peroxyl Radicals

| Tocopherol Isoform | Reaction Rate Constant (k) with Peroxyl Radicals (M⁻¹s⁻¹) |

| α-tocopherol | 2.35 x 10⁶ |

| γ-tocopherol | 1.59 x 10⁶ |

| δ-tocopherol | 0.65 x 10⁶ |

Data sourced from a study at 30°C.[5]

Table 2: Comparative Antioxidant Activity of Vitamin E Isoforms in Various Assays

| Vitamin E Isoform | DPPH Radical Scavenging Activity (IC50 in µM) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II)/µmol) |

| α-tocopherol | 45.5 ± 2.1 | 1.00 (reference) |

| β-tocopherol | 52.6 ± 2.5 | 0.85 ± 0.04 |

| γ-tocopherol | 58.8 ± 3.0 | 0.78 ± 0.03 |

| δ-tocopherol | 71.4 ± 3.5 | 0.65 ± 0.03 |

| α-tocotrienol | 43.5 ± 2.0 | 1.02 ± 0.05 |

| β-tocotrienol | 50.0 ± 2.3 | 0.88 ± 0.04 |

| γ-tocotrienol | 55.6 ± 2.8 | 0.81 ± 0.04 |

| δ-tocotrienol | 66.7 ± 3.3 | 0.68 ± 0.03 |

IC50 values represent the concentration required to scavenge 50% of DPPH radicals. FRAP values are relative to α-tocopherol. Data is compiled from a comparative study to illustrate relative activities.[3][6]

Regeneration of Tocopherol: The Synergistic Role of Ascorbate

While the tocopheroxyl radical is relatively stable, it is still a radical and can potentially participate in further reactions. For tocopherol to function as a potent chain-breaking antioxidant, it must be efficiently regenerated back to its active form. Ascorbic acid (Vitamin C) plays a crucial role in this process.

Ascorbate, a water-soluble antioxidant, can donate a hydrogen atom to the tocopheroxyl radical at the membrane surface, thereby regenerating the active form of tocopherol.[7][8] This synergistic interaction allows a single molecule of tocopherol to scavenge multiple free radicals. The resulting ascorbyl radical is relatively unreactive and can be regenerated by other cellular antioxidant systems, such as the glutathione system.[2]

Experimental Protocols

Accurate assessment of antioxidant activity is paramount in research and development. The following are detailed methodologies for key experiments cited in the study of tocopherol's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Tocopherol standards (α, β, γ, δ-tocopherol)

-

Test samples

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure: [9]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color. Store in a dark, airtight container.

-

Preparation of Standards and Samples: Prepare a series of dilutions of the tocopherol standards and test samples in methanol or ethanol.

-

Assay:

-

To a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of standards or samples to the wells.

-

For the blank, add 100 µL of methanol or ethanol instead of the sample.

-

For the control, add 100 µL of the DPPH solution and 100 µL of methanol or ethanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the standards and samples to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or phosphate-buffered saline (PBS)

-

Tocopherol standards

-

Test samples

-

Spectrophotometer

Procedure: [10]

-

Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark blue/green ABTS•⁺ solution.

-

-

Preparation of ABTS•⁺ Working Solution:

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay:

-

Add 1.0 mL of the ABTS•⁺ working solution to a cuvette.

-

Add 10 µL of the tocopherol standards or test samples at various concentrations.

-

For the blank, add 10 µL of the solvent used for the samples.

-

-

Measurement: Record the absorbance at 734 nm after 6 minutes of incubation.

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance with the sample.

-

-

Trolox Equivalent Antioxidant Capacity (TEAC): The results are often expressed as Trolox equivalents (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Materials:

-

Liposomes (e.g., from phosphatidylcholine)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another free radical initiator

-

Tocopherol standards and test samples

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer or fluorometer

Procedure:

-

Induction of Lipid Peroxidation:

-

Prepare a suspension of liposomes in a suitable buffer.

-

Add the tocopherol standards or test samples at various concentrations to the liposome suspension.

-

Initiate lipid peroxidation by adding a free radical initiator like AAPH.

-

Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).

-

-

Termination of the Reaction:

-

Stop the peroxidation reaction by adding a solution of BHT in ethanol to prevent further oxidation during the assay.

-

-

TBARS Reaction:

-

Add 1 mL of 20% TCA to 0.5 mL of the reaction mixture to precipitate proteins and other macromolecules.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Transfer 1 mL of the supernatant to a new tube.

-

Add 1 mL of 0.67% TBA solution.

-

Heat the mixture in a boiling water bath for 15-20 minutes to develop the pink color.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification:

-

Create a standard curve using a malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane).

-

Calculate the concentration of TBARS in the samples from the standard curve.

-

The inhibitory effect of the this compound is determined by the reduction in TBARS formation compared to a control without the antioxidant.

-

Visualizing the Mechanisms

The following diagrams, created using Graphviz (DOT language), illustrate the key processes involved in the antioxidant activity of tocopherol.

References

- 1. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vitamin E isoforms α-tocopherol and γ-tocopherol have opposite associations with spirometric parameters: the CARDIA study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro antioxidant activity of this compound and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web-resources.zeptometrix.com [web-resources.zeptometrix.com]

- 8. The antioxidant activity of alpha-tocopherol-bovine serum albumin complex in micellar and liposome autoxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of microsomal lipid peroxidation by alpha-tocopherol and alpha-tocopherol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Tocopherols in Photosynthetic Organisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tocopherols, collectively known as vitamin E, are a class of lipid-soluble antioxidants synthesized exclusively by photosynthetic organisms. They play a crucial role in protecting cellular membranes from oxidative damage, a function of significant interest in both plant biology and human health. This technical guide provides a comprehensive overview of the tocopherol biosynthesis pathway in photosynthetic organisms, detailing the core enzymatic steps, precursor molecules, and regulatory mechanisms. The guide includes quantitative data on pathway components, detailed experimental protocols for key analytical techniques, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this vital metabolic process.

Introduction

This compound consist of a chromanol ring and a phytyl tail, which anchors the molecule within cellular membranes. There are four main forms of tocopherol (α, β, γ, and δ), which differ in the number and position of methyl groups on the chromanol ring. α-tocopherol exhibits the highest biological activity in animals. The biosynthesis of this compound is a complex process that occurs within the plastids of plant cells, integrating precursors from both the shikimate and the methylerythritol phosphate (MEP) pathways.[1][2] Understanding this pathway is critical for developing strategies to enhance the nutritional value of crops and for potential therapeutic applications.

The Core Biosynthesis Pathway

The biosynthesis of this compound can be divided into three main stages: the synthesis of the aromatic head group (homogentisate), the synthesis of the phytyl tail (phytyl diphosphate), and the condensation and subsequent modification of these precursors to form the different tocopherol isoforms.

Synthesis of the Aromatic Head Group: Homogentisate (HGA)

The chromanol ring of this compound is derived from homogentisic acid (HGA). HGA is synthesized from p-hydroxyphenylpyruvate (HPP), a product of the shikimate pathway.[3][4]

-

Enzyme: p-Hydroxyphenylpyruvate dioxygenase (HPPD)

-

Reaction: Catalyzes the conversion of HPP to HGA.[5][6] This is considered a key regulatory step in the pathway.[6]

Synthesis of the Phytyl Tail: Phytyl Diphosphate (PDP)

The phytyl tail of this compound is derived from phytyl diphosphate (PDP). There are two primary routes for PDP synthesis in photosynthetic organisms:

-

De novo synthesis from the MEP pathway: Geranylgeranyl diphosphate (GGDP), an intermediate of the MEP pathway, is reduced to PDP.[7]

-

Recycling of phytol from chlorophyll degradation: This is a significant source of phytol for tocopherol synthesis, particularly during senescence.[8][9] This salvage pathway involves two key enzymes:

Condensation and Final Assembly

The final stages of tocopherol biosynthesis involve the condensation of HGA and PDP, followed by a series of methylation and cyclization reactions to produce the four tocopherol isoforms.[10][12]

-

Homogentisate phytyltransferase (HPT/VTE2): This enzyme catalyzes the condensation of HGA and PDP to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the first committed intermediate in tocopherol biosynthesis.[4][6]

-

MPBQ methyltransferase (VTE3): Methylates MPBQ to produce 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ).[5][6]

-

Tocopherol cyclase (TC/VTE1): Catalyzes the cyclization of both MPBQ and DMPBQ to form δ-tocopherol and γ-tocopherol, respectively.[13][14]

-

γ-Tocopherol methyltransferase (γ-TMT/VTE4): This enzyme performs the final methylation steps, converting γ-tocopherol to α-tocopherol and δ-tocopherol to β-tocopherol.[5][15]

Data Presentation

Quantitative Data on Tocopherol Content

The total tocopherol content and the relative abundance of different isoforms vary significantly among plant species and tissues.

| Plant Species | Tissue | α-Tocopherol (µg/g FW) | γ-Tocopherol (µg/g FW) | δ-Tocopherol (µg/g FW) | Total this compound (µg/g FW) | Reference(s) |

| Arabidopsis thaliana | Leaves | Dominant isoform | Minor isoform | Minor isoform | 10-50 | [3] |

| Spinacia oleracea (Spinach) | Leaves | 16-39 | 0.6-3.0 | - | - | [7] |

| Glycine max (Soybean) | Seeds | 3.33 ± 0.81 | 75.89 ± 4.2 | 22.11 ± 1.65 | 29.72 - 178.91 | [8] |

| Autumn Tree Leaves | Leaves | - | - | - | 300-640 | [1] |

| Kalanchoe sp. | Leaves | - | High percentage | - | - | [1] |

| Cuscuta japonica | Whole plant | Absent | - | High percentage | - | [1] |

Enzyme Kinetic Parameters

Obtaining precise kinetic data for all enzymes in the tocopherol biosynthesis pathway is challenging due to their membrane-associated nature and low abundance. The following table summarizes available data.

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| HPPD | Arabidopsis thaliana | HPP | - | - | [1][8] |

| HPPD | Avena sativa | Mesotrione (inhibitor) | Ki = 11 nM | - | [5] |

| VTE1 (Tocopherol Cyclase) | Arabidopsis thaliana | DMGQ | - | 407 ± 20 ng/mg protein/h | [15] |

| VTE1 (Tocopherol Cyclase) | vte1 mutant | DMGQ | - | 6.6 ± 0.7 ng/mg protein/h | [15] |

| HPT (VTE2) | Arabidopsis thaliana | - | - | 0.15 ± 0.10 pmol/h/mg protein | [2] |

Note: Comprehensive kinetic data for all VTE enzymes remains an area of active research.

Experimental Protocols

Extraction and Analysis of this compound by HPLC

This protocol describes a general method for the extraction and quantification of this compound from plant tissues.

4.1.1. Materials

-

Plant tissue (fresh or freeze-dried)

-

Hexane

-

2-Propanol

-

Butylated hydroxytoluene (BHT)

-

Tocopherol standards (α, β, γ, δ)

-

HPLC system with a fluorescence detector

-

Normal-phase silica column (e.g., LiChrosorb 5 Si60A)

4.1.2. Protocol

-

Sample Preparation: Homogenize a known weight of plant tissue (e.g., 100 mg fresh weight) in a suitable solvent mixture, such as hexane:isopropanol (2:1, v/v), containing an antioxidant like BHT (e.g., 0.01%) to prevent degradation.

-

Extraction: Vortex the mixture vigorously and centrifuge to pellet the solid debris. Collect the supernatant containing the lipid-soluble compounds. Repeat the extraction process on the pellet to ensure complete recovery.

-

Drying and Reconstitution: Evaporate the pooled supernatant to dryness under a stream of nitrogen gas. Reconstitute the lipid extract in a known volume of hexane.

-

HPLC Analysis:

-

Inject an aliquot of the reconstituted extract onto a normal-phase silica column.

-

Elute the this compound using an isocratic mobile phase, for example, a mixture of hexane and di-isopropyl ether (e.g., 83:17, v/v).

-

Detect the separated this compound using a fluorescence detector with an excitation wavelength of approximately 290-295 nm and an emission wavelength of around 325-330 nm.

-

-

Quantification: Create a standard curve using known concentrations of α, β, γ, and δ-tocopherol standards. Quantify the tocopherol content in the samples by comparing their peak areas to the standard curve.

Heterologous Expression and Purification of Tocopherol Biosynthesis Enzymes

This protocol provides a generalized workflow for the production of recombinant tocopherol biosynthesis enzymes, which are often membrane-bound and require specific conditions for expression and purification.

4.2.1. Materials

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

Gene of interest (e.g., VTE1, VTE2, etc.)

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, and a detergent like Triton X-100 or CHAPS)

-

Ni-NTA affinity chromatography column

-

Wash and elution buffers (containing increasing concentrations of imidazole)

4.2.2. Protocol

-

Cloning: Clone the coding sequence of the target enzyme (e.g., AtVTE1) into an appropriate expression vector, often with an N-terminal or C-terminal affinity tag (e.g., 6xHis-tag) to facilitate purification.

-

Transformation: Transform the expression construct into a suitable E. coli host strain.

-

Expression:

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to promote proper protein folding, especially for membrane proteins.

-

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

-

Purification:

-

Centrifuge the lysate to pellet cell debris. For membrane-bound proteins, the target protein may be in the membrane fraction, which can be solubilized with detergents.

-

Load the clarified lysate (or solubilized membrane fraction) onto a Ni-NTA affinity column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

-

Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Enzyme Activity Assays

The following are generalized protocols for assaying the activity of key enzymes in the tocopherol biosynthesis pathway. Specific substrate concentrations and reaction conditions may need to be optimized.

4.3.1. VTE1 (Tocopherol Cyclase) Assay

-

Principle: Measures the conversion of 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ) to γ-tocopherol.

-

Reaction Mixture: Purified recombinant VTE1, DMPBQ substrate, and a suitable buffer.

-

Procedure:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

Stop the reaction at various time points by adding a quenching solution (e.g., an organic solvent).

-

Extract the product, γ-tocopherol.

-

Analyze the product by HPLC with fluorescence detection as described in section 4.1.

-

4.3.2. VTE2 (Homogentisate Phytyltransferase) Assay

-

Principle: Measures the condensation of radiolabeled HGA with PDP.

-

Reaction Mixture: Purified recombinant VTE2, [14C]-HGA, PDP, MgCl2, and a suitable buffer.

-

Procedure:

-

Incubate the reaction mixture.

-

Extract the lipid-soluble product, [14C]-MPBQ.

-

Separate the product by thin-layer chromatography (TLC) or HPLC.

-

Quantify the radioactivity in the product spot/peak using a scintillation counter or phosphorimager.

-

Visualization of Pathways

Tocopherol Biosynthesis Pathway

Caption: Core biosynthesis pathway of this compound.

Regulatory Network Overview

Caption: Simplified regulatory network of tocopherol biosynthesis.

Conclusion

The biosynthesis of this compound in photosynthetic organisms is a well-defined yet intricately regulated metabolic pathway. This guide has provided a detailed overview of the core enzymatic reactions, the origins of the key precursors, and the final steps leading to the different tocopherol isoforms. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers in plant science, nutrition, and drug development. Further research into the kinetic properties of all biosynthetic enzymes and the complex regulatory networks will be crucial for the effective metabolic engineering of tocopherol content in crops and for exploring their therapeutic potential.

References

- 1. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Arabidopsis vitamin E pathway gene5-1 Mutant Reveals a Critical Role for Phytol Kinase in Seed Tocopherol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tocopherol and phylloquinone biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of an Arabidopsis mutant lacking vitamin E and identification of a cyclase essential for all tocopherol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdanderson.org [mdanderson.org]

- 12. researchgate.net [researchgate.net]

- 13. Homogentisate Phytyltransferase Activity Is Limiting for Tocopherol Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tocopherol Cyclases—Substrate Specificity and Phylogenetic Relations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Phytyl Tail of Tocopherol: An In-depth Technical Guide to its Structure and Functional Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherols, a class of lipid-soluble antioxidants collectively known as vitamin E, are crucial for protecting biological membranes from oxidative damage. While the antioxidant activity is primarily attributed to the chromanol ring, the phytyl tail—a long, saturated hydrocarbon chain—plays a pivotal, multifaceted role in the molecule's overall function. This technical guide delves into the core functionalities of the tocopherol phytyl tail, summarizing key experimental findings, providing detailed methodologies, and illustrating the complex biological pathways it influences.

The Structural Importance of the Phytyl Tail

The tocopherol molecule is amphipathic, consisting of a polar chromanol head and a nonpolar phytyl tail.[1] This tail is a 15-carbon, saturated isoprenoid chain.[2][3] The key functions imparted by this structure are:

-

Lipophilicity and Membrane Integration: The phytyl tail is responsible for the fat-soluble nature of this compound, allowing them to be incorporated into lipid-rich environments such as cell membranes and lipoproteins.[4] It acts as an anchor, positioning the chromanol head near the membrane surface where it can effectively neutralize lipid peroxyl radicals.[5]

-

Interactions with Membrane Phospholipids: The phytyl tail interacts with the acyl chains of membrane phospholipids, contributing to the stabilization of the membrane.[6] Studies have shown that the length and structure of the tail influence the depth of penetration and orientation of the tocopherol molecule within the bilayer.[7][8]

-

Retention and Transfer: The phytyl tail has been shown to enhance the retention of tocopherol within liposomal membranes and suppress its transfer between them, suggesting a role in its localization and persistence in specific membrane domains.[7]

Quantitative Data on Phytyl Tail Function

The following tables summarize quantitative data from various studies, highlighting the influence of the phytyl tail and related structural modifications on the biological activity of this compound.

| Compound | Antioxidant Activity Assay | Relative Activity/Parameter | Reference(s) |

| α-Tocopherol | Ferric Reducing Antioxidant Power (FRAP) | Highest among tocopherol and tocotrienol isoforms | [9] |

| α-Tocopherol Analogs (C11 and C13 alkyl chains) | Rat Curative Myopathy Bioassay | No significant difference from all-rac-α-tocopheryl acetate | [10] |

| α-Tocopherol Analog (C15 alkyl chain) | Rat Curative Myopathy Bioassay | 22% of the activity of all-rac-α-tocopheryl acetate | [10] |

| α-Tocopherol vs. Tocotrienols | Oxygen Radical Absorbance Capacity (ORAC) | Significant differences observed related to the side chain | [9] |

| Phytyl Phenolipids (e.g., Phytyl Caffeate) | Prevention of Liposome Autoxidation | Remarkably efficient compared to α-tocopherol | [11] |

| Tocopherol Analog | Effect on Membrane Fluidity (in dipalmitoylphosphatidylcholine liposomes) | Method | Reference(s) |

| α-Tocopherol | Decreased fluidity in the presence of unsaturated fatty acids | Fluorescence Polarization | [12] |

| Model compounds with at least one isoprene unit | Decreased fluidity | Fluorescence Polarization | [12] |

| Chromanol with a methyl group (no long side chain) | No effect | Fluorescence Polarization | [12] |

| Phytol (no chromanol moiety) | No effect | Fluorescence Polarization | [12] |

| α-Tocopherol (up to 20 mol%) | Inhibits leakage of phenol red dye from liposomes | Dye Leakage Assay | [6] |

Experimental Protocols

Analysis of this compound and their Metabolites by HPLC-EC

This method allows for the accurate quantification of this compound, tocotrienols, and their metabolites in biological samples.

Sample Preparation (Tissue):

-

Homogenize tissue samples in an appropriate buffer.

-

Vortex mix 200 µl of tissue homogenate with 1.0 mL of methanol for deproteination.

-

Centrifuge the mixture and transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen.

-

For analysis of total (conjugated and unconjugated) metabolites, resuspend the dried extract in 100 µl of 0.1% ascorbic acid and 100 µl of 0.1 M sodium acetate (pH 5.0).

-

Add 20 µl of a mixture containing sulfatase (20 U) and β-glucuronidase (600 U).

-

Incubate the mixture at 37°C overnight.

-

Extract the sample twice with hexane.

-

Evaporate the hexane and redissolve the residue in the mobile phase for HPLC analysis.[13]

HPLC-EC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and methanol in water containing a lithium salt (e.g., 15 mM lithium acetate, pH 4.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: Electrochemical (EC) detector.

Measurement of Intermembrane Tocopherol Transfer

This assay quantifies the transfer of α-tocopherol between donor and acceptor membranes, which can be mediated by proteins like the α-tocopherol transfer protein (α-TTP).[5]

Materials:

-

Donor liposomes (e.g., egg lecithin) containing radiolabeled α-tocopherol (e.g., [³H]α-tocopherol).

-

Acceptor membranes (e.g., human erythrocyte ghosts or rat liver mitochondria).

-

Protein preparation (e.g., rat liver cytosol or a purified protein fraction).

-

Incubation buffer.

Procedure:

-

Prepare donor liposomes containing a known amount of [³H]α-tocopherol.

-

Incubate the donor liposomes with acceptor membranes at 37°C in the presence or absence of the protein preparation for various time points (e.g., 0-45 minutes).

-

Separate the donor liposomes from the acceptor membranes (e.g., by centrifugation).

-

Quantify the amount of [³H]α-tocopherol transferred to the acceptor membranes using liquid scintillation counting.

-

Calculate the transfer activity as the amount of α-tocopherol transferred per unit time and protein concentration.

Studying Tocopherol-Membrane Interactions using Fluorescence Spectroscopy

Fluorescence-based techniques are powerful for elucidating the localization and effect of this compound on membrane properties.

Materials:

-

Liposomes (e.g., dipalmitoylphosphatidylcholine - DPPC).

-

Fluorescent probes (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity, or 8-Anilino-1-naphthalenesulfonic acid (ANS) to probe membrane surface properties).

-

Tocopherol or its analogs.

Procedure for Membrane Fluidity Measurement:

-

Prepare liposomes incorporating the fluorescent probe DPH.

-

Add tocopherol or its analogs at various concentrations to the liposome suspension.

-

Incubate the mixture to allow for the incorporation of the tocopherol into the liposomes.

-

Measure the fluorescence polarization (P) of DPH using a spectrofluorometer. An increase in P indicates a decrease in membrane fluidity.[12]

Procedure for Membrane Surface Interaction:

-

Prepare liposomes.

-

Add the fluorescent probe ANS to the liposome suspension.

-

Measure the fluorescence emission spectrum of ANS in a temperature-controlled manner.

-

Introduce tocopherol derivatives and observe changes in fluorescence intensity and the wavelength of maximum emission. A blue shift and an increase in intensity indicate the probe is in a more non-polar environment, reflecting changes in membrane packing and permeability.[14]

Visualization of Pathways and Workflows

Tocopherol Biosynthesis Pathway

The synthesis of this compound in plants involves the condensation of homogentisate (HGA) and phytyl diphosphate (PDP).[2][5][15][16]

Caption: Tocopherol Biosynthesis Pathway in Plants.

Experimental Workflow for Tocopherol Analysis

A generalized workflow for the extraction and analysis of this compound from a biological matrix.

Caption: Generalized Experimental Workflow for Tocopherol Analysis.

Tocopherol's Influence on Protein Kinase C (PKC) Signaling

α-Tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell proliferation and other processes. This inhibition is dependent on the phytyl tail.